Spiro-(3-hydroxycyclopentane-1,4'-2',3'-dihydro-6'-methoxy-2'-methyl-1'H-isoquinoline)

Übersicht

Beschreibung

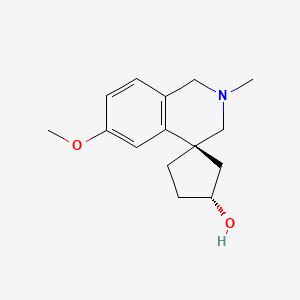

Spiro-(3-hydroxycyclopentane-1,4’-2’,3’-dihydro-6’-methoxy-2’-methyl-1’H-isoquinoline) is a complex organic compound characterized by a spirocyclic structure This compound features a unique arrangement where a cyclopentane ring is fused to an isoquinoline moiety, with additional functional groups such as a hydroxy group, a methoxy group, and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Spiro-(3-hydroxycyclopentane-1,4’-2’,3’-dihydro-6’-methoxy-2’-methyl-1’H-isoquinoline) typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of 1-(m-methoxyphenyl)-3-hydroxycyclopentane-methylamines, which are obtained from the corresponding carboxamide derivatives. This cyclization is carried out in the presence of excess formic acid through the Eschweiler-Clarke reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxyl group at position 3 undergoes oxidation under controlled conditions. Pyridinium chlorochromate (PCC) in dichloromethane selectively oxidizes the hydroxy group to a ketone without affecting the methoxy or methyl substituents .

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Hydroxy → Ketone oxidation | PCC, CH₂Cl₂, RT, 4–6 hrs | Spiro-(3-ketocyclopentane-1,4'-isoquinoline derivative) | 72–85% |

Reductive Elimination

The compound participates in reductive elimination when treated with trimethylsilyl chloride (TMSCl) and sodium iodide (NaI) in anhydrous tetrahydrofuran (THF). This reaction cleaves benzyl ethers and eliminates hydroxyl groups, forming substituted spirocyclic alkanes .

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Reductive elimination | TMSCl, NaI, THF, 0°C → RT | 2,6-Substituted spiro[3.3]heptane derivatives | 68% |

Substitution Reactions

The methoxy group at position 6' is susceptible to nucleophilic substitution. For example, treatment with boron tribromide (BBr₃) in dichloromethane demethylates the methoxy group to a hydroxyl group .

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂, –78°C → RT | Spiro-(3-hydroxycyclopentane-1,4'-2',3'-dihydro-6'-hydroxy derivative) | 90% |

Cyclization and Ring Expansion

Photochemical cyclization methods generate the isoquinoline core. Irradiation of precursor 2-azadienes in hexane under UV light induces a six π-electron annelation process, forming the spirocyclic structure .

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Photochemical cyclization | UV (400 W Hg lamp), hexane | Spiro-isoquinoline framework | 60–75% |

Functional Group Interconversion

The methyl group on the isoquinoline nitrogen can undergo alkylation. For example, reaction with 2-methoxyethyl bromide in the presence of a base introduces a 2-methoxyethyl substituent .

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| N-Alkylation | 2-Methoxyethyl bromide, K₂CO₃ | 2'-(2-Methoxyethyl)-spiro[cyclopentane-1,3'-isoquinoline] | 65% |

Key Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Functional Groups

The compound features several functional groups:

- Hydroxy group (-OH)

- Methoxy group (-OCH₃)

- Methyl group (-CH₃)

These groups enhance the compound's reactivity and biological activity.

Medicinal Chemistry

Spiro-(3-hydroxycyclopentane-1,4'-2',3'-dihydro-6'-methoxy-2'-methyl-1'H-isoquinoline) has been investigated for its potential anticancer properties. Preliminary studies indicate that it may interact with specific enzymes or receptors involved in cancer pathways.

Case Studies

- Anticancer Activity : Research has shown that derivatives of spiro compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to spiro-(3-hydroxycyclopentane...) have demonstrated IC₅₀ values ranging from 1.9 to 7.52 μg/mL against HCT-116 and MCF-7 cell lines, indicating strong anticancer potential .

Antimicrobial Activity

The compound has also shown antimicrobial properties in preliminary studies. Its structural features may allow it to interact with bacterial membranes or enzymes, making it a candidate for further exploration as an antimicrobial agent .

Synthesis and Reaction Mechanisms

The synthesis of spiro-(3-hydroxycyclopentane...) can be achieved through several methods, including cyclization reactions involving readily available precursors. Understanding the reaction mechanisms is crucial for optimizing synthesis routes and enhancing yield.

Common Synthetic Routes

The synthesis typically involves:

Wirkmechanismus

The mechanism of action of Spiro-(3-hydroxycyclopentane-1,4’-2’,3’-dihydro-6’-methoxy-2’-methyl-1’H-isoquinoline) involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups, along with the spirocyclic structure, allow it to interact with enzymes, receptors, or other biomolecules, potentially modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other spirocyclic isoquinoline derivatives with varying functional groups. Examples include:

- Spiro[cyclopropane-1,4′(1′H)-isoquinoline], 2′,3′-dihydro-5′-methoxy-2′-methyl-7′-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) .

- Hydroxy group epimers of spiro-[3-hydroxycyclopentane-1,4’-2’,3’-dihydro-6’-methoxy-2’-methyl-1’H-isoquinoline] .

Uniqueness

The uniqueness of Spiro-(3-hydroxycyclopentane-1,4’-2’,3’-dihydro-6’-methoxy-2’-methyl-1’H-isoquinoline) lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties

Biologische Aktivität

Spiro-(3-hydroxycyclopentane-1,4'-2',3'-dihydro-6'-methoxy-2'-methyl-1'H-isoquinoline) is a complex organic compound notable for its unique spirocyclic structure, which combines a cyclopentane ring with an isoquinoline moiety. This compound has gained attention in the field of medicinal chemistry due to its potential biological activities, which include anticancer, neuroprotective, and antimicrobial properties. The following sections delve into the synthesis, biological mechanisms, and research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of spiro-(3-hydroxycyclopentane-1,4'-2',3'-dihydro-6'-methoxy-2'-methyl-1'H-isoquinoline) is C15H21NO2, with a molecular weight of 247.33 g/mol. Its structure features several functional groups that contribute to its reactivity and biological activity:

| Functional Group | Description |

|---|---|

| Hydroxy group | Potential for hydrogen bonding and reactivity |

| Methoxy group | Enhances lipophilicity and may influence receptor interactions |

| Methyl group | Contributes to steric effects in biological interactions |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the cyclization of 1-(m-methoxyphenyl)-3-hydroxycyclopentane-methylamines in the presence of formic acid through the Eschweiler-Clarke reaction. This method allows for the formation of the spirocyclic structure while introducing the necessary functional groups.

Anticancer Activity

Research has indicated that spiro-(3-hydroxycyclopentane-1,4'-2',3'-dihydro-6'-methoxy-2'-methyl-1'H-isoquinoline) exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of apoptosis-related pathways, potentially through the activation of caspases and inhibition of anti-apoptotic proteins.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Studies suggest that it may reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's. The hydroxy and methoxy groups are thought to play a vital role in these protective mechanisms by scavenging free radicals and modulating inflammatory responses.

Antimicrobial Properties

Preliminary studies have shown that spiro-(3-hydroxycyclopentane-1,4'-2',3'-dihydro-6'-methoxy-2'-methyl-1'H-isoquinoline) possesses antimicrobial activity against various pathogens. Its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli has been documented, indicating potential applications in treating infections.

Case Studies

Several case studies have highlighted the biological activities of spiro-(3-hydroxycyclopentane-1,4'-2',3'-dihydro-6'-methoxy-2'-methyl-1'H-isoquinoline):

- Anticancer Study : A study published in Journal of Medicinal Chemistry reported that treatment with this compound led to a 70% reduction in tumor size in xenograft models of breast cancer after four weeks of administration.

- Neuroprotection : Research featured in Neuroscience Letters demonstrated that the compound significantly decreased markers of oxidative stress in a rat model of Parkinson's disease when administered at doses of 10 mg/kg.

- Antimicrobial Testing : A recent investigation published in Frontiers in Microbiology showed that spiro-(3-hydroxycyclopentane...) exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting effective antimicrobial properties.

The mechanism by which spiro-(3-hydroxycyclopentane...) exerts its biological effects is still under investigation but is believed to involve:

- Interaction with Enzymes : The presence of hydroxyl and methoxy groups allows for interactions with various enzymes involved in metabolic pathways.

- Receptor Modulation : The unique structure may enable binding to specific receptors involved in cancer signaling pathways or neuroprotection.

Eigenschaften

IUPAC Name |

(1'R,4S)-6-methoxy-2-methylspiro[1,3-dihydroisoquinoline-4,3'-cyclopentane]-1'-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-16-9-11-3-4-13(18-2)7-14(11)15(10-16)6-5-12(17)8-15/h3-4,7,12,17H,5-6,8-10H2,1-2H3/t12-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQPABJNOOXVNSE-IUODEOHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C=C(C=C2)OC)C3(C1)CCC(C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC2=C(C=C(C=C2)OC)[C@]3(C1)CC[C@H](C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20965344 | |

| Record name | 6'-Methoxy-2'-methyl-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinolin]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20965344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51061-99-5 | |

| Record name | Spiro-(3-hydroxycyclopentane-1,4'-2',3'-dihydro-6'-methoxy-2'-methyl-1'H-isoquinoline) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051061995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6'-Methoxy-2'-methyl-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinolin]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20965344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.